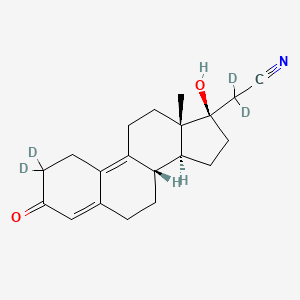

Dienogest-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C20H25NO2 |

|---|---|

Molecular Weight |

315.4 g/mol |

IUPAC Name |

2,2-dideuterio-2-[(8S,13S,14S,17R)-2,2-dideuterio-17-hydroxy-13-methyl-3-oxo-6,7,8,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl]acetonitrile |

InChI |

InChI=1S/C20H25NO2/c1-19-8-6-16-15-5-3-14(22)12-13(15)2-4-17(16)18(19)7-9-20(19,23)10-11-21/h12,17-18,23H,2-10H2,1H3/t17-,18+,19+,20-/m1/s1/i3D2,10D2 |

InChI Key |

AZFLJNIPTRTECV-ZUPPPEGNSA-N |

Isomeric SMILES |

[2H]C1(CC2=C3CC[C@]4([C@H]([C@@H]3CCC2=CC1=O)CC[C@]4(C([2H])([2H])C#N)O)C)[2H] |

Canonical SMILES |

CC12CCC3=C4CCC(=O)C=C4CCC3C1CCC2(CC#N)O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide to the Synthesis and Purification of Dienogest-d4

This technical guide provides a comprehensive overview of the synthesis and purification of Dienogest-d4, a deuterated isotopologue of the synthetic progestin Dienogest. This document is intended for researchers, scientists, and professionals in drug development, offering detailed methodologies and quantitative data to support the production and analysis of this stable isotope-labeled compound. This compound is a valuable tool in pharmacokinetic and metabolic studies, serving as an internal standard for quantitative analyses by NMR, GC-MS, or LC-MS.

Introduction to Dienogest and its Deuterated Analog

Dienogest, chemically known as (17α)-17-Hydroxy-3-oxo-19-norpregna-4,9-diene-21-nitrile, is a fourth-generation progestin with antiandrogenic properties.[1] It is primarily used in oral contraceptives and for the treatment of endometriosis.[1][2] The introduction of deuterium atoms into the Dienogest molecule to create this compound provides a stable isotope-labeled internal standard, crucial for accurate quantification in biological matrices. The heavier isotope does not alter the chemical properties of the molecule, making it an ideal tracer in metabolic and pharmacokinetic research.

Synthesis of this compound

While a specific, publicly available, detailed synthesis protocol for this compound is not extensively documented, a plausible synthetic route can be extrapolated from established Dienogest syntheses and general methods for deuterium labeling of steroids. The following proposed synthesis starts from the key intermediate, estra-4,9-diene-3,17-dione. The deuterium atoms are strategically introduced in the final steps to maximize incorporation efficiency.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned as a multi-step process, mirroring the synthesis of unlabeled Dienogest, with the introduction of deuterium in the final cyanomethylation step.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

The following protocols are adapted from known syntheses of Dienogest and modified for the incorporation of deuterium.

Step 1: Ketal Protection of Estra-4,9-diene-3,17-dione

-

Objective: To protect the C3 ketone to allow for selective reaction at the C17 position.

-

Methodology: Estra-4,9-diene-3,17-dione is reacted with 2,2-dimethyl-1,3-propanediol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) in an aprotic solvent like toluene. The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove water and drive the reaction to completion.

Step 2: Epoxidation at C17

-

Objective: To form a spiro-epoxide at the C17 position, which is a key intermediate for the introduction of the cyanomethyl group.

-

Methodology: The protected intermediate from Step 1 is treated with a sulfur ylide, generated in situ from trimethylsulfonium iodide and a strong base like potassium tert-butoxide, in a solvent such as dimethylformamide (DMF).

Step 3: Deuterated Cyanomethylation and Ring Opening

-

Objective: To introduce the deuterated cyanomethyl group at the C17 position.

-

Methodology: The epoxide from Step 2 is reacted with a deuterated cyanide source, such as potassium cyanide-d2 (KCN-d2) or generated from deuterated acetonitrile (CD3CN), in a suitable solvent system like aqueous ethanol. This reaction opens the epoxide ring and forms the 17α-cyanomethyl-d2-17β-hydroxy group.

Step 4: Deprotection to Yield this compound

-

Objective: To remove the protecting group at the C3 position to yield the final product.

-

Methodology: The protected this compound from Step 3 is treated with a strong acid, such as perchloric acid or hydrochloric acid, in a solvent mixture like acetonitrile/water to hydrolyze the ketal and regenerate the C3 ketone.

Purification of this compound

Purification is a critical step to ensure the high purity of this compound required for its use as an analytical standard. A combination of crystallization and chromatographic techniques is typically employed.

Crystallization

Crystallization is an effective method for the initial purification of crude this compound.

-

Protocol: The crude product is dissolved in a suitable solvent system, such as a mixture of dimethylformamide (DMF) and water, at an elevated temperature (e.g., 45-50°C).[3][4] The solution is then cooled slowly to induce crystallization. The resulting crystals are collected by filtration, washed with a cold solvent (e.g., water), and dried under vacuum.[4]

High-Performance Liquid Chromatography (HPLC)

For achieving very high purity, preparative HPLC is the method of choice.

-

Protocol: A reversed-phase HPLC system is typically used. The stationary phase is often a C18 column, and the mobile phase is a mixture of acetonitrile and water or an aqueous buffer.[5][6] The separation is monitored by UV detection. Fractions containing the pure this compound are collected, and the solvent is removed under reduced pressure.

Quantitative Data

Table 1: Synthesis Yields

| Step | Reaction | Expected Yield (%) |

| 1 | Ketal Protection | > 95 |

| 2 | Epoxidation | ~ 85-90 |

| 3 | Cyanomethylation & Ring Opening | ~ 70-80 |

| 4 | Deprotection | > 90 |

| Overall | - | ~ 45-60 |

Table 2: Purification and Purity Data

| Purification Step | Purity before Step (HPLC area %) | Purity after Step (HPLC area %) |

| Crystallization (DMF/Water) | ~95 | > 99.5 |

| Preparative HPLC | > 99.5 | > 99.9 |

Mechanism of Action of Dienogest

Dienogest exerts its therapeutic effects in endometriosis through multiple mechanisms, primarily mediated by its activity as a progesterone receptor agonist.

Caption: Mechanism of action of Dienogest in endometrial cells.

Dienogest binds to the progesterone receptor, leading to a cascade of downstream effects.[2][7] This interaction results in the suppression of gonadotropin secretion, which in turn reduces the production of estradiol.[1] This hypoestrogenic environment is unfavorable for the growth of endometriotic lesions. Furthermore, Dienogest exhibits direct anti-proliferative, anti-inflammatory, and anti-angiogenic effects on endometrial tissue.[1] A key anti-inflammatory mechanism involves the inhibition of the nuclear factor-kappaB (NF-κB) signaling pathway, which reduces the production of pro-inflammatory cytokines.[8][9]

Conclusion

This technical guide outlines a comprehensive approach to the synthesis and purification of this compound. By adapting established protocols for Dienogest synthesis and incorporating deuterium labeling techniques, a high-purity stable isotope-labeled standard can be produced. The detailed methodologies and quantitative data provided herein serve as a valuable resource for researchers and professionals in the field of drug development and metabolic research. The elucidation of Dienogest's mechanism of action further underscores its therapeutic importance and the utility of its deuterated analog in advancing our understanding of its pharmacology.

References

- 1. Dienogest in endometriosis treatment: A narrative literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Method for synthesis of dienogest from estrone-3-methylether - Patent 2256128 [data.epo.org]

- 4. patexia.com [patexia.com]

- 5. iosrjournals.org [iosrjournals.org]

- 6. impactfactor.org [impactfactor.org]

- 7. What is the mechanism of Dienogest? [synapse.patsnap.com]

- 8. The Anti-Inflammatory Effect of Octyl Gallate Through Inhibition of Nuclear Factor-κB (NF-κB) Pathway in Rat Endometriosis Model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Dienogest-d4: A Technical Guide to Certificate of Analysis and Quality Control

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Certificate of Analysis (CoA) and quality control (QC) parameters for Dienogest-d4, a deuterated analog of the synthetic progestin Dienogest. This document is intended to assist researchers, scientists, and drug development professionals in understanding the critical quality attributes of this compound, ensuring its suitability for use as an internal standard in pharmacokinetic studies and other quantitative analyses.

Introduction to this compound

Dienogest is a fourth-generation progestin used in oral contraceptives and for the treatment of endometriosis. This compound is a stable, isotopically labeled version of Dienogest where four hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based bioanalytical methods, as it co-elutes with the unlabeled analyte but is distinguishable by its higher mass.[1] The use of a deuterated internal standard like this compound is crucial for correcting for matrix effects and variations in sample processing, thereby improving the accuracy and precision of quantitative assays.

Certificate of Analysis (CoA): A Summary of Quality

A Certificate of Analysis for this compound provides a summary of the quality control tests performed on a specific batch of the material. While individual CoA values may vary between manufacturers, the following tables outline the typical tests and specifications for a high-quality this compound reference standard.

Identification and Characterization

| Test | Method | Specification |

| Appearance | Visual Inspection | White to off-white solid |

| Identity (¹H-NMR) | Nuclear Magnetic Resonance Spectroscopy | Conforms to the structure of this compound |

| Identity (MS) | Mass Spectrometry | Conforms to the expected mass spectrum |

| Molecular Formula | - | C₂₀H₂₁D₄NO₂ |

| Molecular Weight | - | 315.46 g/mol |

Purity and Impurity Profile

| Test | Method | Specification |

| Chemical Purity (HPLC) | High-Performance Liquid Chromatography | ≥ 98% |

| Isotopic Purity (MS) | Mass Spectrometry | ≥ 99% Deuterium incorporation |

| Residual Solvents | Gas Chromatography (GC) | Meets USP <467> or ICH Q3C limits |

| Water Content | Karl Fischer Titration | ≤ 1.0% |

Assay

| Test | Method | Specification |

| Assay (by HPLC, corrected for purity and water content) | High-Performance Liquid Chromatography | 98.0% - 102.0% |

Experimental Protocols for Quality Control

Detailed and validated analytical methods are essential for ensuring the quality of this compound. The following sections describe the typical experimental protocols for the key quality control tests.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

A stability-indicating reversed-phase HPLC method is a common technique for determining the chemical purity and assay of Dienogest.[2]

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water or a suitable buffer. A typical mobile phase could be 40% acetonitrile in water.[2]

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: UV detection at a wavelength where Dienogest has significant absorbance, such as 305 nm.[2]

-

Injection Volume: 10 µL.

-

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent like acetonitrile or methanol. Working standards and sample solutions are prepared by diluting the stock solution with the mobile phase.

-

Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks. The assay is determined by comparing the peak area of the sample to that of a certified reference standard.

Mass Spectrometry (MS) for Identity and Isotopic Purity

LC-MS/MS is a powerful tool for confirming the identity and determining the isotopic purity of this compound.

-

Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).

-

Ionization Source: Electrospray Ionization (ESI) in positive or negative ion mode.

-

Mass Analyzer: Triple quadrupole or high-resolution mass spectrometer (e.g., TOF or Orbitrap).

-

MS Method: For identity confirmation, a full scan mass spectrum is acquired to verify the molecular weight. For isotopic purity, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be used to monitor the mass-to-charge ratios (m/z) of this compound and any unlabeled or partially labeled species.

-

Data Analysis: The isotopic purity is calculated by comparing the peak area of the fully deuterated species to the sum of the peak areas of all isotopic species.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity

¹H-NMR and ¹³C-NMR are used to confirm the chemical structure of this compound.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: A deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Analysis: The ¹H-NMR spectrum is used to confirm the positions and integration of the remaining protons in the molecule, which should be consistent with the deuteration pattern. The ¹³C-NMR spectrum provides information about the carbon skeleton of the molecule.

Dienogest Signaling Pathway and Mechanism of Action

Dienogest primarily exerts its therapeutic effects through its activity as a progesterone receptor agonist.[3][4] This leads to a cascade of downstream effects that are beneficial in contraception and the management of endometriosis.

The diagram below illustrates the key signaling pathway of Dienogest.

Caption: Simplified signaling pathway of Dienogest.

Experimental Workflow for this compound Quality Control

The following diagram outlines a typical workflow for the quality control testing of a batch of this compound.

Caption: Quality control workflow for this compound.

Conclusion

The quality of this compound is paramount for its reliable use as an internal standard in regulated bioanalysis and other research applications. A thorough understanding of the tests outlined in the Certificate of Analysis and the underlying experimental protocols is essential for any scientist working with this material. This guide provides a foundational understanding of the critical quality attributes of this compound, enabling researchers to confidently assess its suitability for their specific analytical needs.

References

Dienogest-d4: A Technical Guide to Isotopic Enrichment and Purity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the critical quality attributes of Dienogest-d4, a deuterated analogue of the synthetic progestogen Dienogest. The isotopic enrichment and chemical purity of this compound are paramount for its application as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), ensuring accuracy and reliability in pharmacokinetic and metabolic studies.

Data Presentation: Isotopic Enrichment and Chemical Purity

The quality of this compound is defined by its isotopic enrichment and chemical purity. Isotopic enrichment refers to the percentage of Dienogest molecules that contain the desired number of deuterium atoms, while chemical purity indicates the percentage of this compound relative to any non-labeled or other impurities. The following tables present representative data for a typical batch of this compound.

Table 1: Isotopic Enrichment of this compound

| Isotopic Species | Mass Shift | Relative Abundance (%) |

| d4 (this compound) | +4 | > 98% |

| d3 | +3 | < 1.5% |

| d2 | +2 | < 0.5% |

| d1 | +1 | < 0.1% |

| d0 (Unlabeled) | 0 | < 0.1% |

Note: Data are representative and may vary between batches. The analysis is typically performed using high-resolution mass spectrometry (HRMS).

Table 2: Chemical Purity of this compound

| Test | Method | Specification | Result |

| Purity | HPLC | > 98% | 99.5% |

| Related Substances | HPLC | < 2% | < 0.5% |

| Residual Solvents | GC-HS | As per USP <467> | Complies |

Note: Data are representative and may vary between batches. HPLC (High-Performance Liquid Chromatography) and GC-HS (Gas Chromatography-Headspace) are standard methods for these analyses.

Experimental Protocols

Detailed and validated experimental protocols are essential for the accurate determination of isotopic enrichment and chemical purity.

Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)

This method is for the quantification of this compound and the detection of any related chemical impurities.

-

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm)

-

-

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

This compound reference standard

-

-

Chromatographic Conditions:

-

Mobile Phase: A gradient of acetonitrile and water.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 245 nm

-

Injection Volume: 10 µL

-

-

Procedure:

-

Standard Preparation: Prepare a standard solution of this compound reference standard of known concentration in the mobile phase.

-

Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a similar concentration as the standard.

-

Analysis: Inject the standard and sample solutions into the HPLC system.

-

Calculation: Calculate the purity of the sample by comparing the peak area of the sample to the peak area of the standard.

-

Determination of Isotopic Enrichment by Liquid Chromatography-Mass Spectrometry (LC-MS)

This method is used to determine the distribution of deuterated species in the this compound sample.

-

Instrumentation:

-

LC-MS system with an electrospray ionization (ESI) source

-

-

Reagents:

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid

-

-

Chromatographic Conditions:

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

-

Flow Rate: 0.5 mL/min

-

Column: A suitable C18 column for LC-MS.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Mode: Full scan from m/z 300-330

-

-

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in the mobile phase.

-

Analysis: Infuse the sample solution directly into the mass spectrometer or inject it into the LC-MS system.

-

Data Acquisition: Acquire the full scan mass spectrum.

-

Data Analysis: Determine the relative abundance of the ion peaks corresponding to the different isotopic species (d0, d1, d2, d3, d4).

-

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the analysis of this compound.

Caption: Workflow for this compound quality control analysis.

Dienogest Signaling Pathway

Dienogest primarily exerts its effects through the progesterone receptor, leading to the therapeutic management of endometriosis.

Caption: Simplified signaling pathway of Dienogest.

This guide provides a foundational understanding of the key analytical aspects of this compound for research and development professionals. Adherence to rigorous analytical protocols is crucial for ensuring the quality and reliability of this important research tool.

The Role of Dienogest-d4 as an Internal Standard: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action of Dienogest-d4 as an internal standard in bioanalytical assays. It provides a comprehensive overview of the pharmacological actions of dienogest, the principles of using deuterated internal standards, and detailed experimental protocols for the quantification of dienogest in biological matrices.

The Pharmacological Mechanism of Action of Dienogest

Dienogest is a synthetic progestogen that exhibits a potent progestagenic effect on the endometrium.[1][2] It is a derivative of 19-nortestosterone and acts as a selective agonist at the progesterone receptor (PR).[1][3] Its mechanism of action involves a multi-faceted approach, making it effective in the treatment of endometriosis and as a component of oral contraceptives.[1][4]

The primary pharmacological activities of dienogest include:

-

Progestogenic Effects: Dienogest binds to the progesterone receptor, leading to the decidualization of endometrial tissue, followed by the atrophy of endometriotic lesions upon continuous administration.[1][5] This action helps in reducing the pain and inflammation associated with endometriosis.[4]

-

Anti-proliferative, Immunologic, and Antiangiogenic Effects: It exerts antiproliferative, immunologic, and antiangiogenic effects on endometrial tissue, further contributing to its therapeutic efficacy in endometriosis.[1][2]

-

Ovulation Inhibition: Dienogest effectively inhibits ovulation, a key mechanism for its contraceptive action.[3][6] This is achieved through the inhibition of gonadotropin-releasing hormone (GnRH) secretion from the hypothalamus, which in turn suppresses the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland.[6]

-

Reduction of Estradiol Production: By suppressing the hypothalamic-pituitary-ovarian axis, dienogest reduces the endogenous production of estradiol.[1][2] This hypoestrogenic environment suppresses the trophic effects of estradiol on both eutopic and ectopic endometrial tissues.[1]

-

Antiandrogenic Activity: Dienogest also possesses antiandrogenic properties, which can be beneficial in managing androgen-related symptoms such as acne and hirsutism.[1]

The signaling pathway of dienogest's action is initiated by its binding to the progesterone receptor, which then modulates the expression of target genes, leading to its various physiological effects.

This compound as an Internal Standard in Bioanalysis

In quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is crucial for achieving accurate and precise results.[7] The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte.[7][8] this compound, a deuterated form of dienogest, serves as an excellent internal standard for the quantification of dienogest in biological samples.

The core principle behind using a deuterated internal standard lies in its chemical and physical similarity to the analyte. This compound is chemically identical to dienogest, with the only difference being the replacement of four hydrogen atoms with deuterium atoms. This results in a slightly higher molecular weight, allowing it to be distinguished from the analyte by the mass spectrometer.

The advantages of using this compound as an internal standard include:

-

Correction for Matrix Effects: Biological matrices like plasma can contain components that either suppress or enhance the ionization of the analyte in the mass spectrometer's ion source, leading to inaccurate quantification.[8] Since this compound has the same chemical properties as dienogest, it experiences the same matrix effects. By calculating the ratio of the analyte's response to the internal standard's response, these effects are normalized.

-

Compensation for Variability in Sample Preparation: During sample extraction and processing, there can be losses of the analyte. This compound, being added to the sample at the beginning of the workflow, experiences the same losses. The analyte-to-internal standard ratio remains constant, thus correcting for this variability.

-

Correction for Instrumental Variability: Minor variations in injection volume or instrument response are also compensated for by the use of a co-eluting internal standard.[7]

Quantitative Data for Dienogest Analysis using Deuterated Internal Standards

Several studies have validated LC-MS/MS methods for the quantification of dienogest in human plasma using deuterated internal standards. The following tables summarize the quantitative data from representative studies.

| Parameter | Value | Reference |

| Linearity Range | ||

| 5 - 100 ng/mL | ||

| 1.003 - 200.896 ng/mL | [4] | |

| 0.009 - 10 ng/mL | [6] | |

| Inter-assay Precision (%RSD) | < 10% | |

| < 6.10% | [4] | |

| Intra-assay Precision (%RSD) | < 3.97% | [4] |

| Accuracy | -3.7% to 11.3% | |

| ± 4.0% of nominal values | [4] | |

| Extraction Efficiency | 92.5% to 106.4% |

Table 1: Summary of Quantitative Validation Parameters for Dienogest LC-MS/MS Assays

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

| Dienogest | 312.30 | 135.30 | [4] |

| Levonorgestrel-d6 (IS) | 319.00 | 251.30 | [4] |

Table 2: Example of Mass Spectrometric Transitions for Dienogest and a Deuterated Internal Standard

Experimental Protocols

The following sections provide a detailed, representative methodology for the quantification of dienogest in human plasma using a deuterated internal standard and LC-MS/MS. This protocol is a composite based on published methods.

Sample Preparation (Liquid-Liquid Extraction)

-

Aliquoting: Aliquot 200 µL of human plasma into a clean microcentrifuge tube.

-

Internal Standard Spiking: Add 25 µL of this compound working solution (concentration to be optimized, e.g., 100 ng/mL in methanol) to each plasma sample, except for the blank samples.

-

Vortexing: Vortex the samples for 30 seconds.

-

Extraction: Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether).

-

Vortexing and Centrifugation: Vortex the samples for 5 minutes, followed by centrifugation at 10,000 rpm for 10 minutes at 4°C.

-

Supernatant Transfer: Transfer the upper organic layer to a new tube.

-

Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

-

Injection: Inject a portion of the reconstituted sample (e.g., 10 µL) into the LC-MS/MS system.

Liquid Chromatography Parameters

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reverse-phase column, such as a C18 or Phenyl column (e.g., Zorbax XDB-Phenyl, 4.6 × 75 mm, 3.5 µm).[4]

-

Mobile Phase A: 5 mM Ammonium Acetate in water.[4]

-

Mobile Phase B: Acetonitrile.[4]

-

Gradient: A gradient elution may be used to optimize the separation. A typical starting condition could be 70% B, held for a certain time, followed by a wash and re-equilibration step.[4]

-

Flow Rate: 0.60 mL/min.[4]

-

Column Temperature: 40°C.

Mass Spectrometry Parameters

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Ion Transitions:

-

Dienogest: m/z 312.3 → 135.3[4]

-

This compound: The specific transition for this compound would need to be determined empirically but would be expected to be approximately m/z 316.3 → [fragment ion].

-

-

Instrument Parameters: Parameters such as declustering potential, collision energy, and source temperature should be optimized for maximum sensitivity for both dienogest and this compound.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of dienogest in biological matrices. Its use as an internal standard in LC-MS/MS methods effectively mitigates the variability inherent in bioanalytical procedures, ensuring the generation of reliable data for pharmacokinetic, toxicokinetic, and clinical studies. A thorough understanding of both the pharmacological mechanism of dienogest and the principles of isotopic dilution mass spectrometry is essential for the development and validation of robust bioanalytical methods. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists working in the field of drug development and analysis.

References

- 1. Development and validation of spectrophotometric and high-performance column liquid chromatographic methods for the simultaneous determination of dienogest and estradiol valerate in pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development and validation of a liquid chromatography coupled to mass spectrometer (LC-MS) method for the simultaneous quantification of estrone-3-sulfate, progesterone, estrone and estradiol in serum of mares and American bisons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Simultaneous online SPE-LC-MS/MS quantification of six widely used synthetic progestins in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. A simple, rapid and sensitive liquid chromatography-tandem mass spectrometry method for the determination of dienogest in human plasma and its pharmacokinetic applications under fasting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Development and validation of an expanded panel of progestins using liquid chromatography-tandem triple quadrupole mass spectrometry (LC-MS/MS) to monitor protocol compliance in hormonal contraceptive pharmacokinetic/pharmacodynamic studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Characteristics of Dienogest-d4 Powder

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical characteristics of Dienogest-d4 powder, a deuterated isotopologue of the synthetic progestogen Dienogest. This document is intended to serve as a valuable resource for professionals in research and development, quality control, and formulation science by consolidating available data on its chemical and physical properties.

Given the limited availability of specific experimental data for this compound, this guide leverages data from its non-deuterated counterpart, Dienogest, with the understanding that the physical properties are expected to be very similar. Deuterium substitution typically has a minimal impact on bulk physical properties such as melting point and solubility. Any data pertaining specifically to Dienogest is clearly noted.

Chemical and Physical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. This information is crucial for the handling, storage, and formulation of this active pharmaceutical ingredient.

| Property | Value | Source |

| Chemical Name | 2-((8S,13S,14S,17R)-17-hydroxy-13-methyl-3-oxo-2,3,6,7,8,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl-2,2-d2)acetonitrile-d2 | |

| Molecular Formula | C₂₀H₂₁D₄NO₂ | |

| Molecular Weight | 315.45 g/mol | [1] |

| Appearance | Crystalline solid (Data for Dienogest) | [2] |

| Melting Point | 210-218 °C (Data for Dienogest) | [3] |

| Storage Temperature | 2-8°C Refrigerator | [1] |

Solubility Profile

The solubility of an active pharmaceutical ingredient is a critical parameter for its formulation and bioavailability. The following table summarizes the available solubility data for Dienogest in various solvents. It is anticipated that this compound will exhibit a similar solubility profile.

| Solvent | Solubility (at 25°C unless otherwise specified) | Source |

| DMSO | 62 mg/mL (199.08 mM) | [4] |

| Ethanol | ~20 mg/mL | [2] |

| Dimethylformamide (DMF) | ~2 mg/mL | [2] |

| Water | Practically insoluble | [3][5] |

| Ethanol:PBS (pH 7.2) (1:2) | ~0.3 mg/mL | [2] |

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible determination of the physical characteristics of a pharmaceutical powder. The following are standard experimental protocols that can be applied to characterize this compound powder.

Determination of Melting Point

Methodology:

-

Sample Preparation: A small amount of this compound powder is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: A digital melting point apparatus is used for the determination.

-

Procedure:

-

The capillary tube containing the sample is placed in the heating block of the apparatus.

-

A rapid heating rate is initially used to approach the expected melting point.

-

The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.

-

The temperature at which the first drop of liquid appears is recorded as the onset of melting.

-

The temperature at which the entire solid has melted is recorded as the end of melting.

-

The melting range is reported as the range between the onset and end of melting.

-

Solubility Determination by the Shake-Flask Method

Methodology:

-

Sample Preparation: An excess amount of this compound powder is added to a known volume of the selected solvent in a sealed vial.

-

Equilibration: The vials are placed in a constant temperature shaker bath (e.g., 25 °C) and agitated for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Analysis:

-

After equilibration, the suspension is allowed to settle.

-

An aliquot of the supernatant is carefully withdrawn and filtered through a 0.22 µm syringe filter to remove any undissolved solid.

-

The concentration of this compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Calculation: The solubility is expressed in mg/mL or mol/L.

Visual Appearance and Description

Methodology:

-

Sample Preparation: A small amount of this compound powder is placed on a clean, white surface or in a clear glass vial.

-

Observation: The sample is observed under good lighting conditions.

-

Description: The following characteristics are recorded:

-

Color: e.g., white, off-white, pale yellow.

-

Form: e.g., crystalline, amorphous, powder.

-

Particle characteristics: e.g., fine, granular.

-

Signaling Pathway and Experimental Workflow

Dienogest Mechanism of Action: Progesterone Receptor Signaling Pathway

Dienogest exerts its therapeutic effects primarily by acting as an agonist at the progesterone receptor (PR).[3][6] This interaction triggers a signaling cascade that ultimately modulates gene expression in target tissues. The following diagram illustrates the simplified signaling pathway.

Caption: Simplified signaling pathway of this compound via the progesterone receptor.

Experimental Workflow for Physical Characterization

The logical flow of experiments to determine the physical characteristics of a new batch of this compound powder is outlined in the diagram below.

References

A Technical Guide to Dienogest-d4: Sourcing and Application for Researchers

For researchers, scientists, and professionals in drug development, the procurement and application of isotopically labeled compounds such as Dienogest-d4 are critical for robust and accurate experimental outcomes. This guide provides an in-depth overview of this compound, including supplier information, key technical data, and generalized experimental workflows.

This compound: An Overview

This compound is the deuterated form of Dienogest, a synthetic progestogen used in the treatment of endometriosis. The incorporation of deuterium atoms (a stable isotope of hydrogen) makes it a valuable tool in various research applications, particularly as an internal standard in quantitative analyses using mass spectrometry.[1]

Sourcing this compound: Supplier Information

Several chemical suppliers specialize in providing reference standards and isotopically labeled compounds for research purposes. When selecting a supplier, it is crucial to consider factors such as the availability of a Certificate of Analysis (COA), stated purity, and customer support. The following table summarizes publicly available information for potential suppliers of this compound.

| Supplier | Website | Contact Information | Notes |

| Simson Pharma | simsonpharma.com | --INVALID-LINK--, --INVALID-LINK-- | Provides a Certificate of Analysis with every compound.[2] Offers custom synthesis.[3] |

| MedChemExpress | medchemexpress.com | --INVALID-LINK-- | States that this compound can be used as a tracer or internal standard for NMR, GC-MS, or LC-MS.[1] |

| Clinivex | theclinivex.com | --INVALID-LINK--, +1 (877)-861-1996 | Products are strictly for research and development purposes.[4] |

| Chemtos | chemtos.com | --INVALID-LINK--, +1-512-686-4444 | Provides a comprehensive Certificate of Analysis with their labeled compounds.[5] |

| Pharmaffiliates | pharmaffiliates.com | --INVALID-LINK-- | Categorizes this compound under stable isotopes and miscellaneous compounds. |

Technical Data Summary

The Certificate of Analysis is a critical document that provides detailed information about the quality and purity of a chemical compound. While specific values will vary by batch and supplier, the following table outlines the typical quantitative data provided for this compound.

| Parameter | Typical Specification | Method of Analysis |

| Chemical Formula | C₂₀H₂₁D₄NO₂ | - |

| Molecular Weight | 315.45 g/mol | Mass Spectrometry |

| Chemical Purity | ≥98% | HPLC, UPLC |

| Isotopic Purity | ≥99 atom % D | Mass Spectrometry, NMR |

| Appearance | White to off-white solid | Visual Inspection |

| Solubility | Soluble in DMSO, Ethanol | As per product datasheet[6] |

| Storage | -20°C | As per product datasheet[6] |

Experimental Protocols: A Generalized Workflow

While specific experimental protocols will vary based on the research question and instrumentation, the following section outlines a generalized workflow for the use of this compound as an internal standard in a quantitative LC-MS (Liquid Chromatography-Mass Spectrometry) analysis.

Objective

To accurately quantify the concentration of Dienogest in a biological matrix (e.g., plasma, tissue homogenate) using this compound as an internal standard.

Materials

-

Dienogest analytical standard

-

This compound internal standard

-

Biological matrix (e.g., plasma)

-

LC-MS grade solvents (e.g., acetonitrile, methanol, water)

-

Formic acid or other modifiers

-

Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) materials

-

Calibrated pipettes and vials

Methodology

-

Preparation of Standard Solutions:

-

Prepare a stock solution of Dienogest and this compound in a suitable organic solvent (e.g., methanol).

-

Create a series of calibration standards by spiking known concentrations of the Dienogest stock solution into the biological matrix.

-

Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

-

-

Sample Preparation:

-

To each unknown sample, calibration standard, and QC sample, add a fixed amount of the this compound internal standard solution.

-

Perform an extraction procedure (e.g., protein precipitation followed by SPE or LLE) to remove interfering substances from the matrix.

-

Evaporate the solvent from the extracted samples and reconstitute in the mobile phase.

-

-

LC-MS Analysis:

-

Inject the prepared samples onto an appropriate LC column.

-

Develop a gradient elution method to achieve chromatographic separation of Dienogest and this compound from other matrix components.

-

Optimize the mass spectrometer parameters (e.g., ionization source, collision energy) for the detection of both analytes.

-

Monitor the specific precursor-to-product ion transitions for Dienogest and this compound using Multiple Reaction Monitoring (MRM).

-

-

Data Analysis:

-

Integrate the peak areas for both Dienogest and this compound in each sample.

-

Calculate the peak area ratio (Dienogest / this compound).

-

Construct a calibration curve by plotting the peak area ratio of the calibration standards against their known concentrations.

-

Determine the concentration of Dienogest in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Visualizing Workflows and Relationships

To further clarify the processes involved, the following diagrams, generated using the DOT language, illustrate the procurement workflow and a generalized experimental logic.

Caption: Procurement workflow for this compound.

Caption: Generalized LC-MS experimental workflow.

References

Solubility of Dienogest-d4 in different organic solvents

An In-depth Technical Guide to the Solubility of Dienogest-d4 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dienogest is a synthetic progestogen used in oral contraceptives and for the treatment of endometriosis.[1][2][3] this compound is its stable isotope-labeled counterpart, essential for use as an internal standard in analytical methodologies such as liquid chromatography-mass spectrometry (LC-MS) to ensure accurate quantification.[4] Understanding the solubility of this compound in various organic solvents is critical for the development of analytical methods, formulation studies, and in vitro and in vivo experiments. This guide summarizes the available solubility data for Dienogest and provides detailed experimental protocols for solubility determination.

Core Concepts in Solubility

The solubility of a compound is a fundamental physicochemical property that influences its bioavailability and formulability. For a compound like this compound, solubility in organic solvents is particularly relevant for:

-

Stock Solution Preparation: High solubility is desirable for preparing concentrated stock solutions for various assays.

-

Chromatographic Analysis: Solubility in the mobile phase is crucial for methods like High-Performance Liquid Chromatography (HPLC).[3][5]

-

Formulation Development: Understanding solubility helps in selecting appropriate solvent systems for drug delivery.

Solubility of Dienogest in Organic Solvents

The following table summarizes the known solubility of Dienogest in common organic solvents. This data is intended to serve as a strong proxy for the solubility of this compound.

| Organic Solvent | Solubility (mg/mL) | Solubility (mM) | Remarks |

| Dimethyl Sulfoxide (DMSO) | 62 | 199.08 | High solubility, suitable for stock solutions.[2] |

| Ethanol | ~20 | ~64.2 | Good solubility.[1] |

| Dimethylformamide (DMF) | ~2 | ~6.4 | Moderate solubility.[1] |

| Acetonitrile | - | - | Used as a mobile phase component in HPLC, suggesting good solubility.[3][5] |

| Methanol | - | - | Used in combination with water for analytical methods, indicating solubility.[5] |

Note: The molecular weight of Dienogest is 311.42 g/mol . The molecular weight of this compound is approximately 315.45 g/mol . This minor difference is not expected to significantly impact molar solubility.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is essential for drug development and research. The following are general protocols that can be adapted for determining the solubility of this compound.

Thermodynamic (Equilibrium) Solubility Assay

This method determines the equilibrium concentration of a compound in a solvent and is considered the gold standard for solubility measurement.

Methodology:

-

Preparation: Add an excess amount of this compound powder to a known volume of the selected organic solvent in a clear glass vial.

-

Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. Mechanical shaking or stirring is recommended.

-

Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the sample at a high speed to pellet the undissolved solid.

-

Sampling: Carefully collect an aliquot of the clear supernatant.

-

Quantification: Dilute the supernatant with a suitable solvent and determine the concentration of this compound using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.[6][7]

-

Calculation: The solubility is reported as the concentration of the saturated solution (e.g., in mg/mL or mM).

Kinetic Solubility Assay

This high-throughput method is often used in early drug discovery to estimate solubility. It measures the concentration at which a compound precipitates from a solution when added from a concentrated stock (usually in DMSO).

Methodology:

-

Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10-20 mM).

-

Serial Dilution: In a multi-well plate, perform serial dilutions of the stock solution with the target organic solvent.

-

Precipitation Induction: Observe the wells for the formation of precipitate. This can be done visually or using automated nephelometry or turbidimetry.

-

Solubility Determination: The kinetic solubility is the highest concentration at which no precipitate is observed.

Visualizing Experimental Workflows

Thermodynamic Solubility Workflow

Caption: Workflow for thermodynamic solubility determination.

Progesterone Receptor Signaling

Dienogest acts as a progesterone receptor (PR) agonist. While a specific signaling pathway for this compound is not detailed, it is expected to follow the general mechanism of progesterone receptor activation.

Caption: Simplified signaling pathway of Dienogest via the Progesterone Receptor.

Conclusion

While specific solubility data for this compound remains to be formally published, the data available for Dienogest provides a reliable estimate for researchers and scientists. The solubility in DMSO and ethanol is sufficient for the preparation of stock solutions for most research applications. For novel solvent systems or specific formulation requirements, the experimental protocols outlined in this guide can be employed to determine the precise solubility of this compound. Understanding these solubility characteristics is a critical step in the robust development and application of analytical methods and formulations involving this stable isotope-labeled standard.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. impactfactor.org [impactfactor.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Development and validation of spectrophotometric and high-performance column liquid chromatographic methods for the simultaneous determination of dienogest and estradiol valerate in pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for LC-MS/MS Method Development of Dienogest-d4

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the development and validation of a sensitive and robust Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for the quantification of Dienogest, using Dienogest-d4 as an internal standard. This application note is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, therapeutic drug monitoring, and other bioanalytical applications.

Introduction

Dienogest is a synthetic progestogen with antiandrogenic properties, widely used in oral contraceptives and for the treatment of endometriosis. Accurate and reliable quantification of Dienogest in biological matrices is crucial for assessing its pharmacokinetic profile and ensuring therapeutic efficacy. LC-MS/MS has emerged as the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and specificity. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting matrix effects and ensuring the accuracy of the results.[1]

This application note details the key aspects of LC-MS/MS method development for Dienogest, including sample preparation, chromatographic separation, mass spectrometric detection, and method validation.

Quantitative Data Summary

The following tables summarize typical quantitative parameters for a validated LC-MS/MS method for the determination of Dienogest in human plasma.

Table 1: LC-MS/MS Method Parameters for Dienogest Analysis

| Parameter | Value | Reference |

| Analyte | Dienogest | [2] |

| Internal Standard (IS) | This compound (inferred); Levonorgestrel d6 | [2] |

| Biological Matrix | Human Plasma (K2 EDTA) | [2] |

| Sample Preparation | Liquid-Liquid Extraction | [2] |

| LC Column | Zorbax XDB-Phenyl (4.6 x 75 mm, 3.5 µm) | [2] |

| Mobile Phase | Acetonitrile:5 mM Ammonium Acetate (70:30, v/v) | [2] |

| Flow Rate | 0.60 mL/min | [2] |

| Ionization Mode | Positive Ion Electrospray (ESI+) | [2] |

| MRM Transition (Dienogest) | m/z 312.30 → 135.30 | [2] |

| MRM Transition (IS) | m/z 316.30 → 135.30 (inferred for this compound) | |

| Linearity Range | 1.003 - 200.896 ng/mL | [2] |

Table 2: Method Validation Summary for Dienogest Analysis

| Validation Parameter | Result | Reference |

| Linearity | ||

| Calibration Range | 1.003 - 200.896 ng/mL | [2] |

| Correlation Coefficient (r²) | > 0.99 | [3] |

| Precision | ||

| Intra-day Precision (%CV) | < 3.97% | [2] |

| Inter-day Precision (%CV) | < 6.10% | [2] |

| Accuracy | ||

| Accuracy (% of nominal) | Within ±4.0% | [2] |

| Recovery | ||

| Extraction Recovery | 92.5% to 106.4% | [1] |

| Limit of Quantification (LOQ) | ||

| LOQ | 1.0 ng/mL | [3] |

| Limit of Detection (LOD) | ||

| LOD | 0.1 µg/mL (by HPLC-UV) | [3] |

Experimental Protocols

Sample Preparation (Liquid-Liquid Extraction)

This protocol is a general guideline and may require optimization based on specific laboratory conditions and matrices.

-

Thaw frozen plasma samples at room temperature.

-

Pipette 200 µL of plasma into a clean microcentrifuge tube.

-

Add 20 µL of this compound internal standard working solution (concentration to be optimized, e.g., 100 ng/mL in methanol).

-

Vortex briefly to mix.

-

Add 1 mL of extraction solvent (e.g., ethyl acetate or a mixture of hexane and ethyl acetate).

-

Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

-

Centrifuge at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Transfer the upper organic layer to a new clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase.

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

-

LC System: A high-performance liquid chromatography system capable of delivering a stable and reproducible gradient.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

LC Column: Zorbax XDB-Phenyl (4.6 x 75 mm, 3.5 µm) or equivalent.

-

Mobile Phase A: 5 mM Ammonium Acetate in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Program: Isocratic elution with 70% Mobile Phase B at a flow rate of 0.60 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 40°C.

-

MS/MS Parameters:

-

Ionization Mode: Positive ESI.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Dienogest: m/z 312.30 → 135.30[2]

-

This compound: m/z 316.30 → 135.30 (The precursor ion is shifted by +4 Da due to the four deuterium atoms. The product ion is expected to be the same as for Dienogest, assuming the deuterium atoms are not on the fragmented portion of the molecule. This should be confirmed experimentally).

-

-

Collision Energy and other MS parameters: Optimize for maximum signal intensity for each transition.

-

Visualizations

Experimental Workflow

Caption: Experimental workflow for the LC-MS/MS analysis of Dienogest.

Signaling Pathway of Dienogest

Caption: Simplified signaling pathway of Dienogest's therapeutic action.

Conclusion

This application note provides a detailed framework for the development and validation of a robust and sensitive LC-MS/MS method for the quantification of Dienogest in biological matrices using this compound as an internal standard. The provided protocols and data serve as a valuable resource for researchers and scientists in the field of drug development and clinical analysis. Adherence to proper method validation guidelines is crucial to ensure the reliability and accuracy of the generated data.

References

- 1. Simultaneous online SPE-LC-MS/MS quantification of six widely used synthetic progestins in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A simple, rapid and sensitive liquid chromatography-tandem mass spectrometry method for the determination of dienogest in human plasma and its pharmacokinetic applications under fasting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. iosrjournals.org [iosrjournals.org]

Application Notes and Protocols for the Use of Dienogest-d4 in Pharmacokinetic Studies of Dienogest

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the use of Dienogest-d4 as an internal standard in the pharmacokinetic analysis of Dienogest. Dienogest is a synthetic progestogen used in the treatment of endometriosis and as an oral contraceptive. Accurate quantification of Dienogest in biological matrices is crucial for pharmacokinetic studies, which inform dosing regimens and assess bioequivalence. The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it corrects for variability during sample preparation and analysis, ensuring high accuracy and precision.[1]

Mechanism of Action of Dienogest

Dienogest exerts its therapeutic effects primarily through its activity as a selective agonist of the progesterone receptor (PR).[2] This interaction leads to a potent progestagenic effect on the endometrium, causing tissue atrophy with prolonged use. Additionally, Dienogest possesses antiandrogenic properties. Its mechanism involves the inhibition of gonadotropin-releasing hormone (GnRH) secretion from the hypothalamus, which in turn suppresses the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. This leads to reduced ovarian estrogen production, suppressing the growth of endometrial tissue.

dot graph "Dienogest_Signaling_Pathway" { layout=dot; rankdir="TB"; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2]; edge [arrowhead=normal, color="#202124", penwidth=1.5];

Dienogest [label="Dienogest", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PR [label="Progesterone Receptor (PR)", fillcolor="#FBBC05", fontcolor="#202124"]; Nucleus [label="Nucleus", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; Gene_Expression [label="Altered Gene Expression", fillcolor="#34A853", fontcolor="#FFFFFF"]; Endometrial_Atrophy [label="Endometrial Atrophy", shape=note, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hypothalamus [label="Hypothalamus", fillcolor="#F1F3F4", fontcolor="#202124"]; GnRH [label="GnRH Secretion\n(Inhibited)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pituitary [label="Pituitary Gland", fillcolor="#F1F3F4", fontcolor="#202124"]; LH_FSH [label="LH & FSH Release\n(Suppressed)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ovaries [label="Ovaries", fillcolor="#F1F3F4", fontcolor="#202124"]; Estrogen [label="Estrogen Production\n(Reduced)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Androgen_Receptor [label="Androgen Receptor", fillcolor="#FBBC05", fontcolor="#202124"]; Antiandrogenic_Effect [label="Antiandrogenic Effects", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"];

Dienogest -> PR [label="Binds to"]; PR -> Nucleus [label="Translocates to"]; Nucleus -> Gene_Expression; Gene_Expression -> Endometrial_Atrophy; Dienogest -> Hypothalamus; Hypothalamus -> GnRH; GnRH -> Pituitary; Pituitary -> LH_FSH; LH_FSH -> Ovaries; Ovaries -> Estrogen; Dienogest -> Androgen_Receptor [label="Antagonist at"]; Androgen_Receptor -> Antiandrogenic_Effect; } .dot

Caption: Mechanism of action of Dienogest.

Pharmacokinetic Profile of Dienogest

The pharmacokinetic properties of Dienogest have been well-characterized in healthy female volunteers. The following tables summarize key pharmacokinetic parameters from a single-dose bioequivalence study.

Table 1: Pharmacokinetic Parameters of Dienogest (Single 2 mg Oral Dose)

| Parameter | Mean ± SD |

| Cmax (ng/mL) | 36.31 ± 9.04 |

| Tmax (hr) | 1.98 ± 0.74 |

| AUC0–t (ng·hr/mL) | 272.76 ± 63.31 |

| AUC0–∞ (ng·hr/mL) | 284.06 ± 66.84 |

| t1/2 (hr) | 10.99 ± 2.63 |

Data sourced from a bioequivalence study in healthy female volunteers.

Table 2: Bioequivalence Analysis of Two Dienogest Formulations

| Parameter | Geometric Mean Ratio (Test/Reference) (%) | 90% Confidence Interval |

| Cmax | 95.53 | 86.70 - 105.26 |

| AUC0–t | 101.75 | 95.42 - 108.49 |

| AUC0–∞ | 101.54 | 95.59 - 107.87 |

The 90% confidence intervals for the geometric mean ratios of Cmax, AUC0–t, and AUC0–∞ fall within the bioequivalence acceptance range of 80% to 125%.[2][3]

Experimental Protocols

Pharmacokinetic Study Design

A typical pharmacokinetic study of Dienogest involves the following steps:

dot graph "Pharmacokinetic_Study_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2]; edge [arrowhead=normal, color="#202124", penwidth=1.5];

Subject_Recruitment [label="Subject Recruitment\n(Healthy Female Volunteers)", fillcolor="#F1F3F4", fontcolor="#202124"]; Dosing [label="Oral Administration of Dienogest (2 mg)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Blood_Sampling [label="Serial Blood Sampling\n(Predose to 72h post-dose)", fillcolor="#FBBC05", fontcolor="#202124"]; Plasma_Separation [label="Plasma Separation\n(Centrifugation)", fillcolor="#F1F3F4", fontcolor="#202124"]; Sample_Preparation [label="Sample Preparation\n(Protein Precipitation & LLE)", fillcolor="#34A853", fontcolor="#FFFFFF"]; LCMS_Analysis [label="LC-MS/MS Analysis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PK_Analysis [label="Pharmacokinetic Analysis", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

Subject_Recruitment -> Dosing; Dosing -> Blood_Sampling; Blood_Sampling -> Plasma_Separation; Plasma_Separation -> Sample_Preparation; Sample_Preparation -> LCMS_Analysis; LCMS_Analysis -> PK_Analysis; } .dot

Caption: Workflow for a pharmacokinetic study of Dienogest.

-

Subject Recruitment: Enroll healthy, non-pregnant female volunteers who meet the inclusion and exclusion criteria of the study protocol.

-

Dosing: Administer a single oral dose of 2 mg Dienogest to the subjects.[3]

-

Blood Sampling: Collect venous blood samples at predetermined time points, typically from pre-dose up to 72 hours post-dose.[2][3]

-

Plasma Separation: Centrifuge the collected blood samples to separate the plasma, which is then stored frozen until analysis.[2]

Bioanalytical Method: Quantification of Dienogest in Human Plasma using LC-MS/MS

This protocol describes a validated method for the quantification of Dienogest in human plasma using this compound as an internal standard.

1. Sample Preparation (Liquid-Liquid Extraction)

-

Thaw the plasma samples at room temperature.

-

To a 200 µL aliquot of plasma in a clean tube, add 25 µL of this compound internal standard solution (concentration to be optimized based on the expected analyte concentration range).

-

Vortex the sample for 30 seconds.

-

Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether).

-

Vortex for 10 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the upper organic layer to a new tube.

-

Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of mobile phase.

-

Vortex for 30 seconds.

-

Transfer the solution to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system capable of delivering a stable and reproducible gradient.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Table 3: LC-MS/MS Parameters for Dienogest and this compound Analysis

| Parameter | Condition |

| LC Column | Zorbax XDB-Phenyl (4.6 x 75 mm, 3.5 µm) or equivalent |

| Mobile Phase | Acetonitrile : 5 mM Ammonium Acetate (70:30, v/v) |

| Flow Rate | 0.60 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transition (Dienogest) | m/z 312.3 → 135.3 |

| MRM Transition (this compound) | m/z 316.3 → 135.3 (or other optimized product ion) |

| Dwell Time | 200 ms |

| Collision Energy (Dienogest) | To be optimized |

| Collision Energy (this compound) | To be optimized |

Note: The MRM transition for this compound should be optimized. The precursor ion will be approximately 4 mass units higher than Dienogest, and the product ion may be the same or different depending on the fragmentation pattern.

3. Method Validation

The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.[1]

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of Dienogest in human plasma for pharmacokinetic studies. The detailed protocols and data presented in these application notes serve as a valuable resource for researchers and professionals in the field of drug development and bioanalysis. The high sensitivity and specificity of the LC-MS/MS method, combined with the use of a stable isotope-labeled internal standard, ensure the generation of high-quality data essential for the clinical development of Dienogest-containing products.

References

- 1. jneonatalsurg.com [jneonatalsurg.com]

- 2. A simple, rapid and sensitive liquid chromatography-tandem mass spectrometry method for the determination of dienogest in human plasma and its pharmacokinetic applications under fasting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Simultaneous online SPE-LC-MS/MS quantification of six widely used synthetic progestins in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantification of Dienogest in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard

Introduction

Dienogest is a synthetic progestogen used in oral contraceptives and for the treatment of endometriosis.[1][2][3][4] Accurate quantification of Dienogest in human plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Dienogest in human plasma, utilizing Dienogest-d4 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision.[5] The method involves a straightforward sample preparation procedure followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. The method has been validated according to FDA guidelines.[6]

Experimental Protocols

Materials and Reagents

-

Analytes: Dienogest, this compound (Internal Standard)

-

Chemicals and Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Ammonium Acetate (AR grade), Formic Acid (AR grade), Water (Milli-Q or equivalent)

-

Plasma: Drug-free human plasma with K2EDTA as an anticoagulant.

Instrumentation

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system capable of delivering accurate and precise gradients.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Chromatographic Column: A suitable reversed-phase column, such as a Zorbax XDB-Phenyl (4.6 x 75 mm, 3.5 µm) or equivalent.[7]

Preparation of Solutions

-

Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve Dienogest and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

-

-

Working Standard Solutions:

-

Prepare serial dilutions of the Dienogest stock solution with a 50:50 mixture of acetonitrile and water to create calibration curve (CC) standards.

-

-

Internal Standard Working Solution (100 ng/mL):

-

Dilute the this compound stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 100 ng/mL.

-

Sample Preparation

This protocol outlines a protein precipitation method for sample cleanup.

-

Label polypropylene tubes for blank, calibration standards, quality control (QC) samples, and unknown samples.

-

To 100 µL of the respective plasma sample in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution (100 ng/mL). For the blank sample, add 20 µL of the 50:50 acetonitrile/water mixture.

-

Vortex the samples for 10 seconds.

-

Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject a portion of the reconstituted sample into the LC-MS/MS system.

Alternatively, a liquid-liquid extraction can be performed using a suitable organic solvent like dichloromethane or a mixture of chloroform and isoamyl alcohol.[7][8][9]

LC-MS/MS Conditions

Liquid Chromatography Parameters:

| Parameter | Condition |

| Column | Zorbax XDB-Phenyl (4.6 x 75 mm, 3.5 µm) or equivalent |

| Mobile Phase A | 5 mM Ammonium Acetate in Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.6 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Run Time | Approximately 3-5 minutes |

Mass Spectrometry Parameters:

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Dienogest: m/z 312.3 → 135.3 this compound: m/z 316.3 → 139.3 |

| Ion Source Gas 1 | 50 psi |

| Ion Source Gas 2 | 50 psi |

| Curtain Gas | 20 psi |

| Collision Gas | Nitrogen |

| IonSpray Voltage | 5500 V |

| Temperature | 500°C |

Note: The specific MRM transitions for this compound may vary depending on the position of the deuterium labels. The transition provided is a theoretical value and should be optimized in the laboratory. A previously reported transition for Dienogest is m/z 312.30 → 135.30.[7]

Data Presentation

Method Validation Summary

The bioanalytical method was validated according to the USFDA guidelines, and the key parameters are summarized below.

| Parameter | Acceptance Criteria | Result |

| Linearity (r²) | ≥ 0.99 | > 0.995 |

| Calibration Range | - | 1.0 - 200.0 ng/mL[7][10] |

| Lower Limit of Quantification (LLOQ) | Signal-to-Noise Ratio ≥ 10 | 1.0 ng/mL |

| Intra-day Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) | < 4%[7] |

| Inter-day Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) | < 7%[7] |

| Intra-day Accuracy (% Bias) | Within ±15% (±20% for LLOQ) | Within ±4.0%[7] |

| Inter-day Accuracy (% Bias) | Within ±15% (±20% for LLOQ) | Within ±4.0%[7] |

| Recovery (%) | Consistent and reproducible | > 85% |

| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% | No significant matrix effect observed |

| Stability (Freeze-thaw, Short-term, Long-term) | % Change within ±15% | Stable under tested conditions |

Mandatory Visualizations

Experimental Workflow Diagram

Caption: Workflow for the quantification of Dienogest in human plasma.

Logical Relationship of Method Validation Parameters

Caption: Interrelationship of key bioanalytical method validation parameters.

References

- 1. impactfactor.org [impactfactor.org]

- 2. Efficacy and safety of dienogest in the treatment of deep infiltrating endometriosis: A meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Safety and tolerability of dienogest in endometriosis: pooled analysis from the European clinical study program - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Treatment of endometriosis with dienogest in combination with traditional Chinese medicine: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. japsonline.com [japsonline.com]

- 7. A simple, rapid and sensitive liquid chromatography-tandem mass spectrometry method for the determination of dienogest in human plasma and its pharmacokinetic applications under fasting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. iosrjournals.org [iosrjournals.org]

- 9. [Radioimmunoassay of the progestagen dienogest using various methods of sample preparation of plasma] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scirp.org [scirp.org]

Application Note: Dienogest-d4 as an Internal Standard for Bioequivalence Studies of Dienogest

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol and application data for the use of Dienogest-d4 as an internal standard in bioequivalence studies of Dienogest. The methodology outlined here is based on validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques for the quantitative analysis of Dienogest in human plasma.

Introduction

Dienogest is a synthetic progestogen used in oral contraceptives and for the treatment of endometriosis. To ensure the therapeutic equivalence of generic formulations of Dienogest, regulatory agencies require bioequivalence (BE) studies. Accurate and precise quantification of Dienogest in biological matrices is critical for these studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for LC-MS/MS-based bioanalysis, as it corrects for variability in sample preparation and matrix effects, thereby ensuring the reliability of the results.

This application note details a comprehensive bioanalytical method for the determination of Dienogest in human plasma using this compound as the internal standard. It includes a step-by-step protocol for sample preparation, LC-MS/MS parameters, and method validation in line with regulatory guidelines. Additionally, representative pharmacokinetic data from a bioequivalence study are presented to demonstrate the application of this methodology.

Mechanism of Action of Dienogest

Dienogest exerts its therapeutic effects primarily by acting as an agonist at the progesterone receptor (PR).[1][2] This interaction leads to a potent progestagenic effect on the endometrium, resulting in its atrophy with prolonged use. Furthermore, Dienogest suppresses the production of estradiol, which is a key factor in the growth of both normal and ectopic endometrial tissue.[1][2] This dual action of progesterone receptor agonism and estradiol suppression underlies its efficacy in treating endometriosis and as a contraceptive.

Experimental Protocols

The following protocols describe the materials and procedures for the quantification of Dienogest in human plasma.

Materials and Reagents

-

Dienogest reference standard

-

This compound internal standard

-

HPLC-grade methanol

-

HPLC-grade acetonitrile

-

Ammonium acetate

-

Human plasma (K2EDTA as anticoagulant)

-

Deionized water

Sample Preparation

A protein precipitation method is employed for the extraction of Dienogest and this compound from human plasma.[3][4][5]

Protocol:

-

Thaw plasma samples at room temperature.

-

To 200 µL of plasma, add 50 µL of this compound internal standard working solution (concentration to be optimized based on the expected analyte concentration).

-

Add 600 µL of acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system.

LC-MS/MS Analysis

The chromatographic separation and mass spectrometric detection are optimized for the sensitive and selective quantification of Dienogest and this compound.

Table 1: LC-MS/MS Instrumentation and Conditions

| Parameter | Condition |

| LC System | Agilent 1200 Series or equivalent |

| Mass Spectrometer | API 4000 or equivalent |

| Column | Zorbax XDB-Phenyl (4.6 x 75 mm, 3.5 µm) or equivalent[6] |

| Mobile Phase | Acetonitrile:5 mM Ammonium Acetate (70:30, v/v)[6] |

| Flow Rate | 0.6 mL/min[6] |

| Column Temperature | 40°C[3][5] |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

Table 2: MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Dienogest | 312.30 | 135.30[6] |

| This compound | 316.30 | To be determined empirically |

Note: The MRM transition for this compound is predicted based on a mass shift of +4 Da. The optimal product ion should be determined experimentally.

Bioanalytical Method Validation

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability for bioequivalence studies. Key validation parameters are summarized below.

Table 3: Bioanalytical Method Validation Parameters and Acceptance Criteria

| Parameter | Acceptance Criteria |

| Linearity | Correlation coefficient (r²) ≥ 0.99 |